molecular formula C35H32MgN4O5 B1199321 Protochlorophyllide

Protochlorophyllide

Cat. No. B1199321
M. Wt: 613 g/mol
InChI Key: QBPCOMNNISRCTC-JSSVAETHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

A photo-active pigment localized in prolamellar bodies occurring within the proplastids of dark-grown bean leaves. In the process of photoconversion, the highly fluorescent protochlorophyllide is converted to chlorophyll.

Scientific Research Applications

Protochlorophyllide Excited-State Dynamics

PChlide's excited-state dynamics are essential for understanding its role in photosynthesis. Sytina et al. (2010) explored this by studying PChlide in various solvents, highlighting the role of solvation and internal charge transfer in its excited state, which is crucial for catalyzing the transformation to chlorophyllide (Sytina et al., 2010).

Protochlorophyllide Reductase Enzyme Activity

Wilks and Timko (1995) developed a system to analyze wild-type and mutant forms of protochlorophyllide reductase, contributing to our understanding of the enzyme's active site and its crucial role in chlorophyll biosynthesis (Wilks & Timko, 1995).

Product Release Steps in Chlorophyll Biosynthesis

Heyes and Hunter (2004) examined the final stages of the protochlorophyllide oxidoreductase catalytic cycle, revealing insights into the product release and cofactor binding events, which are pivotal for chlorophyll synthesis (Heyes & Hunter, 2004).

Evolution of Protochlorophyllide Reductases

Schoefs and Franck (2003) discussed the molecular organization and substrate specificity of PChlide reductases, offering insights into the selection of light-dependent enzymes during evolution (Schoefs & Franck, 2003).

Comprehensive Photophysical Picture of Protochlorophyllide a

Dietzek et al. (2009) investigated the photochemistry of PChlide a, contributing to our understanding of its role in the catalysis by protochlorophyllide oxidoreductase (Dietzek et al., 2009).

Chlorophyll Synthesis in Green Leaves

Dehesh et al. (1987) studied the photoreduction of PChlide in barley, providing insights into the chlorophyll formation process in plants (Dehesh et al., 1987).

Mechanism of Catalysis by Protochlorophyllide Oxidoreductase

Heyes and Hunter (2005) presented an analysis of the catalytic mechanism of protochlorophyllide oxidoreductase, highlighting its role as a model for studying enzyme catalysis and reaction dynamics (Heyes & Hunter, 2005).

properties

Product Name

Protochlorophyllide

Molecular Formula

C35H32MgN4O5

Molecular Weight

613 g/mol

IUPAC Name

magnesium;3-[(3R)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl]propanoic acid

InChI

InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t31-;/m1./s1

InChI Key

QBPCOMNNISRCTC-JSSVAETHSA-L

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2]

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(=C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2]

synonyms

Monovinyl Protochlorophyllide
MV PChlide
MV-PChlide
Protochlorophyllide
Protochlorophyllide A
Protochlorophyllide, Monovinyl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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